5-Hydroxy Rosiglitazone Sulfate is derived from the metabolism of rosiglitazone, which undergoes biotransformation primarily through cytochrome P450 enzymes in the liver, specifically CYP2C8 and CYP2C9 . Its chemical structure can be represented by the molecular formula and has a molecular weight of approximately 453.49 g/mol .
The synthesis of 5-Hydroxy Rosiglitazone Sulfate involves several intricate steps starting from commercially available precursors. The general synthetic route includes:
The synthesis is optimized for industrial production using water as a green solvent and avoiding column chromatography in later steps to reduce costs.
The molecular structure of 5-Hydroxy Rosiglitazone Sulfate can be detailed as follows:
CN(CCOc1ccc(CC2SC(=O)NC2=O)cc1)c3ccc(OS(=O)(=O)O)cn3
provides insight into its connectivity .InChI=1S/C18H19N3O7S2/c1-21(16-7-6-14(11-19-16)28-30(24,25)26)8-9-27-13-4-2-12(3-5-13)10-15-17(22)20-18(23)29-15/h2-7,11,15H,8-10H2,1H3,(H,20,22,23)(H,24,25,26)
provides a standardized way to represent its structure .The presence of the sulfate group significantly enhances the compound's polarity and solubility in aqueous environments, which is critical for its biological activity.
5-Hydroxy Rosiglitazone Sulfate participates in various chemical reactions that are essential for its metabolic transformation:
These reactions are vital for understanding the compound's metabolic pathways and pharmacological effects.
The mechanism of action for 5-Hydroxy Rosiglitazone Sulfate primarily involves activation of the peroxisome proliferator-activated receptor-gamma (PPARγ). This receptor plays a pivotal role in regulating glucose metabolism and fatty acid storage:
The physical and chemical properties of 5-Hydroxy Rosiglitazone Sulfate are summarized below:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 453.49 g/mol |
Appearance | Neat liquid or solid |
Solubility | Soluble in water |
Melting Point | Not specified |
Storage Conditions | Store at -20°C |
These properties indicate that it is a polar compound with good solubility in aqueous solutions, making it suitable for biological applications .
5-Hydroxy Rosiglitazone Sulfate has several scientific applications:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7